5-(Ethoxymethyl)pyridine-3-boronic acid
Overview
Description
5-(Ethoxymethyl)pyridine-3-boronic acid is an organoboron compound with the molecular formula C8H12BNO3. It is a boronic acid derivative that features a pyridine ring substituted with an ethoxymethyl group at the 5-position and a boronic acid group at the 3-position.
Mechanism of Action
Target of Action
The primary target of 5-(Ethoxymethyl)pyridine-3-boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its targets through two key processes: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound affects the Suzuki–Miyaura cross-coupling pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s action on this pathway leads to the formation of new carbon-carbon bonds .
Pharmacokinetics
It’s known that the compound is relatively stable, readily prepared, and generally environmentally benign
Result of Action
The action of this compound results in the formation of new carbon-carbon bonds . This is a crucial process in organic synthesis, enabling the creation of complex organic compounds .
Action Environment
The action of this compound is influenced by various environmental factors. The compound’s success in the Suzuki–Miyaura cross-coupling reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions . Furthermore, the compound is generally environmentally benign, suggesting that it has a minimal impact on the environment .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Ethoxymethyl)pyridine-3-boronic acid can be achieved through several methods:
Halogen-Metal Exchange and Borylation: This method involves the halogen-metal exchange of a halopyridine followed by borylation using a boron reagent.
Palladium-Catalyzed Cross-Coupling: This approach utilizes palladium-catalyzed cross-coupling of halopyridines with tetraalkoxydiborane or dialkoxyhydroborane.
Iridium or Rhodium Catalyzed C-H or C-F Borylation: This method involves the direct borylation of pyridine derivatives using iridium or rhodium catalysts.
Industrial Production Methods: Industrial production of this compound typically involves scalable versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. The choice of method depends on the availability of starting materials and the desired scale of production.
Chemical Reactions Analysis
Types of Reactions: 5-(Ethoxymethyl)pyridine-3-boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This is a widely used reaction for forming carbon-carbon bonds, where the boronic acid reacts with an aryl or vinyl halide in the presence of a palladium catalyst.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.
Substitution: The ethoxymethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and an aryl or vinyl halide.
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate.
Substitution: Nucleophiles such as amines or thiols.
Major Products:
Suzuki-Miyaura Coupling: Biaryl or vinyl-aryl compounds.
Oxidation: Alcohols or ketones.
Substitution: Substituted pyridine derivatives.
Scientific Research Applications
5-(Ethoxymethyl)pyridine-3-boronic acid has a wide range of applications in scientific research:
Biology: The compound can be used in the synthesis of biologically active molecules and as a probe in biochemical assays.
Industry: The compound is used in the production of advanced materials and as a catalyst in various industrial processes.
Comparison with Similar Compounds
Pyridine-3-boronic acid: Lacks the ethoxymethyl group, making it less versatile in certain reactions.
5-Methylpyridine-3-boronic acid: Similar structure but with a methyl group instead of an ethoxymethyl group, affecting its reactivity and applications.
Uniqueness: 5-(Ethoxymethyl)pyridine-3-boronic acid is unique due to the presence of both the boronic acid and ethoxymethyl groups, which confer distinct reactivity and versatility in synthetic applications.
Properties
IUPAC Name |
[5-(ethoxymethyl)pyridin-3-yl]boronic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12BNO3/c1-2-13-6-7-3-8(9(11)12)5-10-4-7/h3-5,11-12H,2,6H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPDQZTTXRRXCPR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CN=C1)COCC)(O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12BNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.00 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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